2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 1261916-09-9
Cat. No.: VC11775472
Molecular Formula: C17H16FNO4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261916-09-9 |
|---|---|
| Molecular Formula | C17H16FNO4S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C17H16FNO4S/c18-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) |
| Standard InChI Key | WCZIZTXXHJDSDZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F |
Introduction
2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structural arrangement. It features a biphenyl core, a fluorine atom, a pyrrolidine ring, and a sulfonyl group, making it of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom enhances its chemical properties, potentially improving its biological activity and stability.
Synthesis and Chemical Reactivity
The synthesis of 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid involves several key steps that require optimization to enhance yield and purity. The compound can undergo various chemical reactions, typically facilitated under controlled conditions using appropriate reagents and solvents.
| Reaction Type | Description | Conditions |
|---|---|---|
| Hydrolysis | Breakdown of esters to carboxylic acids | Basic conditions |
| Condensation | Formation of new bonds with loss of small molecules | Acidic or basic conditions |
| Substitution | Replacement of functional groups | Various conditions depending on the reagent |
Biological Activities and Applications
Research indicates that 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits notable biological activities, making it a candidate for drug development. It may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.
| Biological Activity | Potential Application |
|---|---|
| Enzyme Inhibition | Therapeutic agent |
| Receptor Modulation | Drug development |
| Cellular Interaction | Materials science |
Comparison with Similar Compounds
The uniqueness of 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid lies in its specific arrangement of functional groups, which enhances its stability and reactivity compared to similar compounds like 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol.
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | C17H16FNO4S | 349.37 g/mol | Biphenyl core, fluorine, pyrrolidine ring, sulfonyl group, carboxylic acid |
| 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | C16H16FNO3S | 321.4 g/mol | Biphenyl core, fluorine, pyrrolidine ring, sulfonyl group, hydroxyl group |
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